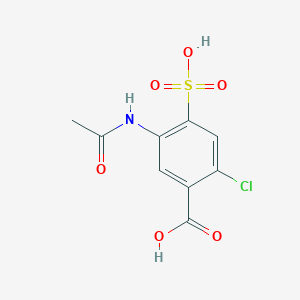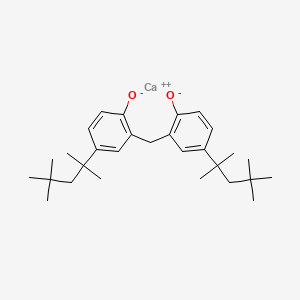
5-Acetamido-2-chloro-4-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group, a chloro substituent, and a sulfonic acid group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-chloro-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of chlorosulfonic acid and phosphorus pentachloride as chlorinating agents . The process can be optimized by adjusting the molar ratios and reaction temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Environmental considerations, such as minimizing the use of hazardous reagents and managing waste, are also important in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-2-chloro-4-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can be used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Acylating Agents: Such as acetic anhydride, can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
5-Acetamido-2-chloro-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes and pigments due to its sulfonic acid group.
Mécanisme D'action
The mechanism of action of 5-Acetamido-2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The acetamido group can form hydrogen bonds with amino acid residues, while the sulfonic acid group can participate in ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Similar structure but with a hydroxy group instead of a chloro group.
4-Acetamido-2-chloro benzoic acid: Lacks the sulfonic acid group.
2-Chloro-4-sulfobenzoic acid: Lacks the acetamido group.
Uniqueness
5-Acetamido-2-chloro-4-sulfobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetamido and sulfonic acid groups allows for diverse applications in various fields.
Propriétés
Numéro CAS |
66608-21-7 |
|---|---|
Formule moléculaire |
C9H8ClNO6S |
Poids moléculaire |
293.68 g/mol |
Nom IUPAC |
5-acetamido-2-chloro-4-sulfobenzoic acid |
InChI |
InChI=1S/C9H8ClNO6S/c1-4(12)11-7-2-5(9(13)14)6(10)3-8(7)18(15,16)17/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16,17) |
Clé InChI |
VEPOZWJTGLVFEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)



![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)


